![molecular formula C18H18N4O3S3 B2403417 4-éthoxy-N-(2-(2-(thiophène-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)benzènesulfonamide CAS No. 946357-36-4](/img/structure/B2403417.png)

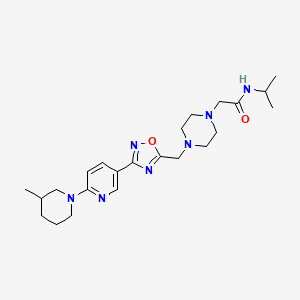

4-éthoxy-N-(2-(2-(thiophène-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

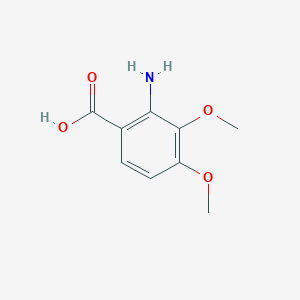

4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S3 and its molecular weight is 434.55. The purity is usually 95%.

BenchChem offers high-quality 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

a. Activité antimicrobienne : Des études récentes ont examiné les propriétés antimicrobiennes des thiazolo[3,2-a]pyridines. Certains composés de cette classe présentent des effets antibactériens et antifongiques, ce qui en fait des candidats potentiels pour de nouveaux agents antimicrobiens .

b. Activité apoptotique : Certaines thiazolo[3,2-a]pyridines ont démontré une activité apoptotique. Les chercheurs ont exploré leur potentiel en tant qu'agents induisant la mort cellulaire programmée, ce qui pourrait être pertinent dans le traitement du cancer .

c. Propriétés antitumorales : Les thiazolo[3,2-a]pyridines ont été évaluées pour leurs effets antitumoraux. Ces composés peuvent interférer avec les voies de croissance et de prolifération tumorale, offrant de nouvelles voies pour le traitement du cancer .

d. Inhibition de la gyrase de l'ADN : Certaines thiazolo[3,2-a]pyridines agissent comme des inhibiteurs de la gyrase de l'ADN, une enzyme essentielle impliquée dans la réplication et la réparation de l'ADN. Le ciblage de la gyrase de l'ADN est pertinent dans le développement de médicaments antimicrobiens .

e. Inhibition de la glycoprotéine du SARS-CoV-2 : Des preuves émergentes suggèrent que des thiazolo[3,2-a]pyridines spécifiques présentent des effets inhibiteurs contre la glycoprotéine du SARS-CoV-2. Cette découverte pourrait avoir des implications pour la conception de médicaments antiviraux .

Matériaux organiques fonctionnels

Au-delà de leurs activités biologiques, les thiazolo[3,2-a]pyridines servent également de précieux matériaux organiques fonctionnels. Les chercheurs ont exploré leur utilisation dans diverses applications :

a. Semi-conducteurs organiques : Les thiazolo[3,2-a]pyridines possèdent des propriétés électroniques qui les rendent appropriées pour les matériaux semi-conducteurs organiques. Ces composés peuvent être incorporés dans des dispositifs électroniques, tels que des transistors à effet de champ organiques (OFET) et des cellules solaires .

b. Matériaux luminescents : Certaines thiazolo[3,2-a]pyridines présentent des propriétés luminescentes. Elles peuvent servir de composants dans les diodes électroluminescentes (LED) et d'autres dispositifs optoélectroniques .

Conclusion

En résumé, le 4-éthoxy-N-(2-(2-(thiophène-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)benzènesulfonamide représente un composé hybride fascinant avec des applications potentielles en chimie médicinale, en science des matériaux et au-delà. Sa structure unique justifie une exploration plus approfondie, et les recherches en cours pourraient révéler des utilisations et des avantages supplémentaires .

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, indicating that the compound may have multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Analyse Biochimique

Biochemical Properties

It is known that thiazoles, the class of compounds to which it belongs, can interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially leading to the diverse biological activities observed for thiazoles .

Cellular Effects

The cellular effects of 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide are likely to be diverse, given the wide range of biological activities exhibited by thiazoles . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

4-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S3/c1-2-25-14-5-7-15(8-6-14)28(23,24)19-10-9-13-12-27-18-20-17(21-22(13)18)16-4-3-11-26-16/h3-8,11-12,19H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAUGFHOLDJYOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2403341.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)

![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)

![2-Benzyl-5-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2403355.png)